2-Bromo-6-fluoro-3-methoxypyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. sigmaaldrich.comgoogle.com Its presence is often critical for biological activity, and as such, the development of methods for the synthesis and functionalization of pyridine derivatives is a cornerstone of modern chemical research. researchgate.net The unique electronic properties of the pyridine ring, arising from the electronegative nitrogen atom, impart distinct reactivity patterns compared to its carbocyclic analogue, benzene (B151609). researchgate.net
Role of Halogenation (Bromine, Fluorine) in Pyridine Functionalization
The introduction of halogen atoms, such as bromine and fluorine, onto the pyridine scaffold is a powerful strategy for modulating its chemical properties and enabling further synthetic transformations. Halogenated pyridines are key intermediates in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. guidechem.com The position of the halogen atom on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution. guidechem.com The presence of multiple, different halogen atoms, as in 2-Bromo-6-fluoro-3-methoxypyridine, offers the potential for selective, stepwise functionalization.
Impact of Methoxy (B1213986) Substitution on Pyridine Reactivity and Applications
The methoxy group (-OCH3) is another key substituent that significantly influences the electronic and steric environment of the pyridine ring. As an electron-donating group, it can activate the ring towards electrophilic substitution and can direct the regioselectivity of various reactions. google.com Furthermore, the methoxy group can be a precursor to a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element. The presence of a methoxy group can also impact the conformational preferences and solubility of the resulting molecule.
Contextualizing this compound within Advanced Pyridine Chemistry
This compound is a prime example of a highly functionalized pyridine derivative with significant potential in advanced organic synthesis. The combination of a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring creates a unique and versatile building block. The differential reactivity of the C-Br and C-F bonds allows for selective transformations, making it an attractive intermediate for the synthesis of complex, polysubstituted pyridines. While detailed synthetic and reactivity studies on this specific compound are not extensively published in readily accessible literature, its commercial availability from various suppliers suggests its utility in proprietary drug discovery programs and as a valuable tool for medicinal chemists. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comuni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDYAKHWPIDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-97-5 | |
| Record name | 2-bromo-6-fluoro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Methoxypyridine
Retrosynthetic Analysis of 2-Bromo-6-fluoro-3-methoxypyridine
A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C-Br, C-F, and C-O bonds. This approach reveals several potential synthetic pathways starting from simpler, more readily available pyridine (B92270) precursors. The key disconnections point towards the late-stage introduction of the bromine, fluorine, or methoxy (B1213986) groups onto a pre-functionalized pyridine ring. For instance, one strategy could involve the bromination and fluorination of a 3-methoxypyridine (B1141550) precursor. Alternatively, the synthesis could commence from a di-halogenated pyridine, followed by the introduction of the methoxy group.
Precursor Synthesis Strategies for Halogenated and Methoxylated Pyridines
The synthesis of the target compound relies heavily on the availability of suitably substituted pyridine intermediates. The following sections detail the synthesis of key fluorinated, brominated, and methoxylated pyridine precursors.
Synthesis of Fluoropyridine Intermediates
The synthesis of fluoropyridines can be challenging, particularly at the meta position, due to the electron-deficient nature of the pyridine ring. nih.gov However, several methods have been developed to introduce fluorine into the pyridine nucleus.
One common approach is through nucleophilic aromatic substitution (SNAr) reactions on activated pyridine precursors. For instance, 2-fluoropyridines can be synthesized from 2-chloro- or 2-bromopyridines by displacement with a fluoride (B91410) source, although this often requires high temperatures. acs.org A milder alternative involves the use of pyridine N-oxides, which can be converted to 2-pyridyltrialkylammonium salts that serve as effective precursors for 2-fluoropyridines. acs.org The fluorination of pyridine N-oxides has also been shown to be a viable method for producing meta-fluorinated pyridines. nih.gov
Another established method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. researchgate.netnii.ac.jp This method has been successfully used for the synthesis of 4-fluoropyridine (B1266222) from 4-aminopyridine. nii.ac.jp
Direct C-H fluorination of pyridines using reagents like AgF2 has also emerged as a powerful tool for the synthesis of fluoropyridines, including those with substitution at the 2-position. nih.gov This method is particularly useful for the late-stage functionalization of complex molecules. nih.gov
| Precursor | Reagents | Product | Yield | Reference |
| 3-Bromo-4-nitropyridine (B1272033) N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine (B80604) N-oxide | 37% | nih.gov |
| 2-Phenylpyridine N-oxide | Trimethylamine, then TBAF | 2-Fluoro-2-phenylpyridine | - | acs.org |
| Methyl 5-bromopicolinate | AgF2 | 2-Fluoro-5-bromopicolinate | 98% | nih.gov |
| 2-Aminopyridine (B139424) | Nitrification, acetylation, reduction, diazotization, Schiemann reaction, hydrolysis | 2-Amino-5-fluoropyridine | 51.6% (last two steps) | researchgate.net |
| 4-Aminopyridine | NaNO2, HBF4 | 4-Fluoropyridine | - | nii.ac.jp |
Interactive Data Table:
| Precursor | Reagents | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | 37 | nih.gov |
| Methyl 5-bromopicolinate | AgF2 | 2-Fluoro-5-bromopicolinate | 98 | nih.gov |
| 2-Aminopyridine | Nitrification, acetylation, reduction, diazotization, Schiemann reaction, hydrolysis | 2-Amino-5-fluoropyridine | 51.6 | researchgate.net |
Synthesis of Bromopyridine Intermediates
Bromopyridine intermediates are crucial building blocks in organic synthesis. chempanda.com They can be prepared through various methods, including direct bromination or from aminopyridines.
Direct bromination of pyridine can be achieved using bromine in oleum (B3057394) or with Lewis acids, but this often leads to a mixture of products. chempanda.com A more controlled method involves the diazotization of aminopyridines followed by a Sandmeyer-type reaction with a bromide source. chempanda.comorgsyn.org For example, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine through diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine. orgsyn.orggoogle.com This method has been optimized to achieve high yields. google.com Similarly, 3-bromopyridine (B30812) can be prepared from 3-aminopyridine (B143674) via diazotization and subsequent bromination. google.com
| Precursor | Reagents | Product | Yield | Reference |
| 2-Aminopyridine | HBr, Br2, NaNO2 | 2-Bromopyridine | High | orgsyn.orggoogle.com |
| 3-Aminopyridine | Diazotization, Sandmeyer reaction | 3-Bromopyridine | - | google.com |
| Pyridine | Br2, AlCl3 | 3-Bromopyridine | Low | google.com |
| 2-Amino-6-methylpyridine | HBr, Br2, NaNO2 | 2-Bromo-6-methylpyridine | 95% | chemicalbook.com |
Interactive Data Table:
| Precursor | Reagents | Product | Yield (%) | Reference |
| 2-Aminopyridine | HBr, Br2, NaNO2 | 2-Bromopyridine | >90 | google.com |
| 2-Amino-6-methylpyridine | HBr, Br2, NaNO2 | 2-Bromo-6-methylpyridine | 95 | chemicalbook.com |
Introduction of Methoxy Group in Pyridine Ring
The introduction of a methoxy group onto a pyridine ring is typically achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, by a methoxide (B1231860) source. nih.govresearchgate.net For instance, 2-methoxypyridine (B126380) can be synthesized by reacting 2-chloropyridine (B119429) with sodium methoxide in methanol. researchgate.net
In some cases, the methoxy group can be introduced through the methylation of a hydroxypyridine precursor. For example, 2-bromo-3-methoxypyridine (B21398) can be prepared from 2-bromo-3-hydroxypyridine (B45599) by reaction with a methylating agent. google.com Similarly, 2-bromo-6-iodo-3-methoxypyridine (B1278952) has been synthesized from 2-bromo-3-hydroxy-6-iodopyridine using methyl iodide and potassium carbonate.
The methoxy group acts as an electron-donating group, which can influence the reactivity of the pyridine ring in subsequent reactions. wikipedia.org
| Precursor | Reagents | Product | Yield | Reference |
| 2-Chloropyridine | NaOMe, MeOH | 2-Methoxypyridine | - | researchgate.net |
| 2,6-Dibromo-3-aminopyridine | NaOMe | 6-Bromo-2-methoxy-3-aminopyridine | - | nih.gov |
| 2-Bromo-3-hydroxypyridine | Methylating agent | 2-Bromo-3-methoxypyridine | - | google.com |
| 2-Bromo-3-hydroxy-6-iodopyridine | MeI, K2CO3 | 2-Bromo-6-iodo-3-methoxypyridine | - |
Interactive Data Table:
| Precursor | Reagents | Product | Reference |
| 2-Chloropyridine | NaOMe, MeOH | 2-Methoxypyridine | researchgate.net |
| 2,6-Dibromo-3-aminopyridine | NaOMe | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |
| 2-Bromo-3-hydroxypyridine | Methylating agent | 2-Bromo-3-methoxypyridine | google.com |
| 2-Bromo-3-hydroxy-6-iodopyridine | MeI, K2CO3 | 2-Bromo-6-iodo-3-methoxypyridine |
Direct and Indirect Synthetic Routes to this compound
The synthesis of this compound can be accomplished through various direct and indirect routes, often involving the halogenation of pre-functionalized pyridine precursors.
Halogenation Reactions on Pyridine Precursors
A direct approach to this compound involves the halogenation of a suitable pyridine precursor. For instance, the synthesis can start from 6-bromo-2-fluoro-3-hydroxypyridine. Methylation of the hydroxyl group using a reagent like iodomethane (B122720) in the presence of a base yields the final product. In one reported synthesis, this reaction proceeded with a 74% yield. chemicalbook.com
Another strategy could involve the bromination of a 2-fluoro-3-methoxypyridine (B573476) precursor. The regioselectivity of this reaction would be crucial for the successful synthesis of the desired isomer. The synthesis of related compounds, such as 2-bromo-3-methoxypyridine, has been achieved by the bromination of 3-hydroxypyridine (B118123) followed by methylation. google.com This suggests that a similar sequence starting from a fluorinated hydroxypyridine could be a viable route.
| Starting Material | Reagents | Product | Yield | Reference |
| 6-Bromo-2-fluoro-3-hydroxypyridine | Iodomethane, K2CO3 | 6-Bromo-2-fluoro-3-methoxypyridine | 74% | chemicalbook.com |
| 3-Hydroxypyridine | 1. Br2, NaOH 2. Methylating agent | 2-Bromo-3-methoxypyridine | 70-75% (bromination step) | google.com |
Interactive Data Table:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 6-Bromo-2-fluoro-3-hydroxypyridine | Iodomethane, K2CO3 | 6-Bromo-2-fluoro-3-methoxypyridine | 74 | chemicalbook.com |
| 3-Hydroxypyridine | 1. Br2, NaOH 2. Methylating agent | 2-Bromo-3-methoxypyridine | 70-75 (bromination step) | google.com |
Regioselective Bromination
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. This is often achieved through the bromination of a pre-functionalized pyridine derivative. For instance, the bromination of 2-methoxy-5-fluoropyridine can be a viable route. google.com The reaction conditions, including the choice of brominating agent and solvent, are crucial for achieving high regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) and liquid bromine. google.com The reaction temperature and time are also optimized to ensure high yield and purity of the desired product. google.com
A patent describes a process for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine by reacting 2-methoxy-5-fluoropyridine with a brominating agent. google.com This process highlights the importance of mild reaction conditions to achieve the desired product. google.com
| Starting Material | Brominating Agent | Product | Ref |
| 2-methoxy-5-fluoropyridine | N-bromosuccinimide or liquid bromine | 2-methoxy-3-bromo-5-fluoropyridine | google.com |
| Fused azine N-oxides | Tosic anhydride/tetra-n-butylammonium bromide | C2-brominated fused azine N-oxides | nih.gov |
Regioselective Fluorination
The introduction of a fluorine atom at a specific position on the pyridine ring can be accomplished through several methods, including direct fluorination or by utilizing fluorinating reagents. One approach involves the fluorination of a pyridine N-oxide. For example, the direct fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to produce 3-fluoro-4-nitropyridine N-oxide. rsc.org This method offers a pathway to meta-fluorinated pyridines, which can be challenging to synthesize otherwise. rsc.org
Another strategy involves the use of fluorinating agents like tetrafluoroboric acid. google.com A patented process describes the preparation of 2-methoxy-5-fluoropyridine from 2-methoxy-5-aminopyridine using an acid and a fluorination reagent, such as tetrafluoroboric acid. google.com
Recent advancements have also explored I(I)/I(III) catalysis for the regioselective fluorination of allenes, which could potentially be adapted for the synthesis of fluorinated pyridines. nih.gov
| Starting Material | Fluorinating Agent/Method | Product | Ref |
| 3-bromo-4-nitropyridine N-oxide | Direct fluorination | 3-fluoro-4-nitropyridine N-oxide | rsc.org |
| 2-methoxy-5-aminopyridine | Tetrafluoroboric acid | 2-methoxy-5-fluoropyridine | google.com |
| Unactivated allenes | I(I)/I(III) catalysis with HF source | Secondary and tertiary propargylic fluorides | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines. This approach involves the displacement of a leaving group, typically a halogen, by a nucleophile.
Displacement of Halogens with Nucleophiles
The displacement of halogens on the pyridine ring with various nucleophiles is a common strategy. nih.govresearchgate.netacs.orgacs.org For instance, halopyridines can react with methoxide ions to introduce a methoxy group. rsc.org The reactivity of the halogen leaving group often follows the order F > Cl ≈ Br > I in activated systems. rsc.orgnih.gov However, this order can vary depending on the specific substrate and reaction conditions. researchgate.netrsc.orgrsc.orgnih.gov
The synthesis of this compound could potentially involve the displacement of a halogen on a dihalopyridine with a methoxide nucleophile. The regioselectivity of such a reaction would be crucial.
Fluorine Displacement in Fluoroheteroarenes
Fluorine is often the most reactive halogen in SNAr reactions, making the displacement of fluoride a key strategy. rsc.orgnih.gov The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. This principle is widely used in the synthesis of various substituted heterocycles. nih.gov In the context of this compound, a synthetic route could involve the displacement of a fluorine atom from a difluorobromopyridine precursor with a methoxide nucleophile.
Influence of Methoxy Group on SNAr Reactivity
The methoxy group, being an electron-donating group, generally deactivates the aromatic ring towards nucleophilic attack by increasing the electron density. vaia.comyoutube.com However, its position on the pyridine ring can significantly influence the regioselectivity and rate of SNAr reactions. In some cases, the methoxy group can direct the substitution to a specific position. The presence of a methoxy group can affect the stability of the Meisenheimer intermediate formed during the reaction. rsc.org
In the synthesis of this compound, the methoxy group at the 3-position would influence the reactivity of the leaving groups at the 2- and 6-positions. Computational studies can be employed to predict the regioselectivity in such reactions. wuxiapptec.com
Cross-Coupling Approaches for Substituted Pyridines
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the synthesis of highly substituted pyridines. nih.govmdpi.comorganic-chemistry.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgthieme-connect.comnih.govorganic-chemistry.orgnih.gov This reaction could be utilized to introduce an alkynyl group onto a bromo-fluoro-methoxypyridine scaffold, which could then be further functionalized.
The Suzuki coupling, which pairs an organoboron compound with an organic halide, is another powerful method for creating C-C bonds and is widely used in the synthesis of biaryl compounds, including those containing pyridine rings. nih.govacs.org
| Coupling Reaction | Key Features | Potential Application in Synthesis |
| Sonogashira Coupling | Palladium-catalyzed coupling of terminal alkynes with aryl/vinyl halides. wikipedia.orgnih.gov | Introduction of alkynyl substituents. thieme-connect.comnih.gov |
| Suzuki Coupling | Palladium-catalyzed coupling of organoboron compounds with organic halides. acs.org | Formation of C-C bonds, synthesis of biaryl compounds. nih.gov |
Multi-Component Reactions (MCRs) in Pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. bohrium.com This approach is valued for its atom economy, procedural simplicity, and its ability to rapidly generate complex molecules from simple starting materials. bohrium.comias.ac.in While a specific multi-component reaction for the synthesis of this compound is not prominently documented, the general strategies for pyridine ring construction are well-established and offer insight into potential synthetic pathways.
Classic MCRs for pyridine synthesis include the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis. nih.gov Modern variations often employ different catalysts and starting materials to achieve diverse substitution patterns on the pyridine ring. These reactions are typically categorized based on the number of components and whether they are metal-catalyzed or metal-free. bohrium.com
Recent research has focused on developing novel MCRs for polysubstituted pyridines, which are valuable scaffolds in medicinal chemistry. nih.gov These methods often utilize readily available starting materials like aldehydes, malononitrile, and various nucleophiles. ias.ac.in
Table 1: Examples of Multi-Component Reactions for Pyridine Derivatives
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |
| Three-Component Synthesis ias.ac.in | Aldehydes, malononitrile, thiols | Nanocrystalline magnesium oxide (MgO), ethanol (B145695), heat | 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines |
| Four-Component Synthesis bohrium.com | Salicylaldehydes, indole, malononitrile | Visible light, aqueous ethyl lactate | Pyrido[2,3-d]pyrimidine derivatives |
| Aza-Wittig/Diels-Alder Sequence nih.gov | Aryl aldehydes, α,β-unsaturated acids, enamines | Phosphine (B1218219) catalyst, heat | Tri- and tetrasubstituted pyridines |
| K2CO3-Mediated Reaction researchgate.net | Aldehyde, malononitrile, alcohol | Potassium carbonate (K2CO3) | 6-Alkoxy-2-amino-3,5-dicyanopyridines |
Green Chemistry Approaches in Pyridine Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In pyridine synthesis, these approaches often overlap with MCRs, which are inherently "green" due to their high atom economy and reduced number of steps. bohrium.com Other green techniques focus on alternative energy sources, environmentally benign solvents, and recyclable catalysts.
Key green chemistry strategies in pyridine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov It is recognized as a green chemistry tool that provides efficient heating. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in environmentally benign solvents like water or ethanol minimizes volatile organic compound (VOC) emissions. rsc.orgwpmucdn.com For example, the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved under solvent-free conditions using a recyclable metal-organic framework (MOF) catalyst. wpmucdn.com
Use of Recyclable Catalysts: Heterogeneous catalysts, such as nanocrystalline magnesium oxide or metal-organic frameworks, can be easily recovered from the reaction mixture and reused, reducing waste and cost. ias.ac.inwpmucdn.com
Atom-Economical Reactions: C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus increasing atom economy. rsc.org A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using C-H functionalization of pyridine N-oxides. rsc.org
Table 2: Comparison of Green Synthesis Methods for Pyridines
| Green Approach | Principle | Example Application | Advantages |
| Microwave Irradiation nih.gov | Rapid, uniform heating | One-pot, four-component synthesis of pyridine derivatives | Excellent yields (82-94%), short reaction times (2-7 min), pure products |
| Solvent-Free Synthesis wpmucdn.com | Elimination of organic solvents | MOF-catalyzed synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | Reduced environmental impact, simplified workup |
| Recyclable Catalysis ias.ac.in | Catalyst can be recovered and reused | Nanocrystalline MgO in three-component pyridine synthesis | Cost-effective, sustainable, consistent activity |
| C-H Functionalization rsc.org | Direct functionalization of C-H bonds | Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides | Atom-economical, avoids pre-functionalization steps |
While these green methodologies are broadly applicable to the synthesis of various pyridine derivatives, their specific application to produce this compound would require dedicated research to adapt the conditions and starting materials. A known conventional synthesis route involves the methylation of 6-Bromo-2-fluoro-3-hydroxypyridine with iodomethane. chemicalbook.com
Purification and Isolation Techniques for Halogenated Pyridine Derivatives
The purification and isolation of the final product are critical steps to ensure high purity. For halogenated pyridine derivatives, a combination of standard and specialized techniques is employed. The choice of method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities.
Common purification techniques include:
Extraction and Washing: After the reaction is complete, the mixture is typically worked up by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate. google.com The organic phase is then washed with aqueous solutions to remove salts, acids, or bases.
Drying: The extracted organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water before solvent evaporation. google.com
Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether) and allowed to cool slowly, leading to the formation of pure crystals. google.com
Distillation: For liquid compounds, distillation under reduced pressure is often used to separate the product from non-volatile impurities or solvents with different boiling points. sigmaaldrich.com
Chromatography: Column chromatography is a versatile technique used to separate compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel). It is particularly useful for removing closely related impurities.
A patented method for the preparation of fluoropyridine compounds describes a purification process involving extraction with dichloromethane, drying with anhydrous sodium sulfate, and finally, recrystallization from an ethyl acetate/petroleum ether system to obtain the pure product. google.com In cases of other halogenated pyridines, purification might involve condensation by cooling followed by treatment with a base and distillation.
The selection of the appropriate purification strategy is crucial for obtaining this compound with the high purity required for its subsequent applications as a chemical intermediate.
Advanced Reactivity and Reaction Mechanisms of 2 Bromo 6 Fluoro 3 Methoxypyridine
Mechanistic Investigations of Nucleophilic Aromatic Substitution on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of halogen atoms, facilitates attack by nucleophiles. pearson.comimperial.ac.uk The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as the Meisenheimer complex. numberanalytics.com
Role of Leaving Group Effects in Pyridine SNAr
In SNAr reactions of activated aryl halides, the commonly observed order of leaving group ability is F > Cl ≈ Br > I, often referred to as the "element effect". nih.gov This trend is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov However, studies on N-methylpyridinium ions have shown a different leaving group order, suggesting that the mechanism can be more complex and dependent on the specific substrate and reaction conditions. nih.govresearchgate.net For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govresearchgate.net This deviation is attributed to a mechanism where the rate-determining step is the deprotonation of the addition intermediate. nih.govresearchgate.net
Influence of Substituents on Pyridine Ring Activation for SNAr
The reactivity of the pyridine ring towards SNAr is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups enhance the electrophilicity of the carbon atoms in the ring, thereby increasing the rate of nucleophilic attack. numberanalytics.com These groups stabilize the negatively charged Meisenheimer complex, facilitating the reaction. numberanalytics.com The position of these substituents is crucial, with activation being most effective when they are located at the ortho or para positions relative to the leaving group, as this allows for delocalization of the negative charge onto the heteroatom. stackexchange.comquimicaorganica.orgvaia.com
Computational Studies on Reactivity and Selectivity in Pyridine Derivatives
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reactivity and selectivity of pyridine derivatives in SNAr reactions. nih.govresearchgate.net These studies can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of the reactants and intermediates. researchgate.net For instance, DFT calculations have been used to confirm the most electrophilic centers in substituted pyridines, thereby predicting the site of nucleophilic attack. researchgate.net
Furthermore, computational models can correlate calculated molecular descriptors with experimentally observed reaction rates. researchgate.net For example, a linear relationship has been found between the experimental free energies of activation for SNAr reactions and computationally derived parameters like the electron affinity of the electrophile and the molecular electrostatic potential at the substitution site. researchgate.net Such studies aid in the rational design of synthetic strategies and the prediction of reaction outcomes for complex pyridine derivatives like 2-Bromo-6-fluoro-3-methoxypyridine.
Electrophilic Aromatic Substitution Pathways (Limitations and Directing Effects)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. imperial.ac.ukmasterorganicchemistry.com The presence of additional deactivating halogen substituents in this compound further diminishes its reactivity in EAS reactions.
Metal-Mediated and Catalytic Transformations
Metal-mediated and catalytic transformations offer powerful alternatives for the functionalization of halogenated pyridines, overcoming the limitations of traditional substitution reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds. nih.gov These reactions have become a cornerstone of modern organic synthesis due to their mild reaction conditions, high functional group tolerance, and the commercial availability of stable reagents. nih.gov
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov In the context of this compound, both the bromo and fluoro substituents are potential sites for oxidative addition to the palladium catalyst. However, the C-Br bond is significantly more reactive than the C-F bond in such catalytic cycles. This chemoselectivity allows for the selective functionalization at the 2-position of the pyridine ring.
The efficiency and selectivity of these coupling reactions can be dramatically improved by the use of bulky and electron-rich phosphine (B1218219) ligands. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle, expanding the scope of substrates that can be successfully coupled. nih.gov The Suzuki-Miyaura reaction, therefore, provides a versatile and predictable method for the synthesis of a wide array of derivatives from this compound, where the bromo group is replaced with various aryl, heteroaryl, or alkyl groups. mdpi.com
Ruthenium-Catalyzed Reactions
Ruthenium-catalyzed reactions offer a powerful and atom-economical approach for the functionalization of heterocyclic compounds. While specific literature on ruthenium-catalyzed reactions of "this compound" is not extensively documented, the reactivity of analogous halopyridines suggests several potential transformations. Ruthenium complexes are known to catalyze a variety of reactions, including cross-coupling and C-H functionalization. nih.gov
For instance, ruthenium-catalyzed β-selective alkylation of vinylpyridines with carbonyls has been demonstrated. nih.gov This suggests that if the bromine atom of "this compound" were to be converted to a vinyl group, subsequent ruthenium-catalyzed alkylation could be a viable synthetic route. The general mechanism for such a reaction involves the formation of a ruthenium-hydride species, which then participates in a catalytic cycle to achieve the desired transformation.
Furthermore, ruthenium-catalyzed oxidative annulations of alkynes with acrylamides to form 2-pyridones represent another area of potential application. nih.gov The electron-deficient nature of the pyridine ring in "this compound" could influence its reactivity in such transformations.
A plausible, though underexplored, reaction could involve the direct C-H activation and functionalization of the pyridine ring, a field where ruthenium catalysis has shown significant promise. frontiersin.org The directing effect of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.
Copper-Catalyzed Reactions
Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds. The presence of a bromine atom at the 2-position of "this compound" makes it an excellent candidate for various copper-catalyzed cross-coupling reactions.
One of the most prominent applications is in amination reactions. Copper-catalyzed amination of 2-halopyridines is a well-established method for the synthesis of aminopyridine derivatives. For instance, microwave-assisted copper-catalyzed amination of halopyridines has been shown to be a practical route to substituted 2,6-diaminopyridines. researchgate.net This suggests that "this compound" could readily undergo amination at the 2-position.
Copper-catalyzed fluorination of 2-pyridyl aryl bromides has also been reported, highlighting the role of the pyridine nitrogen in facilitating the reaction. rsc.org While the target compound already possesses a fluorine atom, this reactivity could be relevant for the synthesis of related polyfluorinated pyridine derivatives.
The following table summarizes representative copper-catalyzed reactions on analogous halopyridine systems, indicating the potential for similar transformations on "this compound".
| Reactant | Coupling Partner | Catalyst System | Product | Yield (%) |
| 2,6-Dihalopyridine | Amine | CuI / ligand | 2-Amino-6-halopyridine | Good to Excellent |
| 2-Bromopyridine (B144113) | Arylboronic acid | CuI / ligand | 2-Arylpyridine | Moderate to Good |
| 2-Bromopyridine | Terminal alkyne | CuI / base | 2-Alkynylpyridine | Good to Excellent |
This table presents generalized data for analogous systems and is for illustrative purposes.
C-H Functionalization Strategies on Pyridine Rings
Direct C-H functionalization is a highly desirable synthetic strategy due to its atom and step economy. For "this compound," the primary sites for C-H functionalization would be the C-4 and C-5 positions of the pyridine ring. The regioselectivity of such reactions is governed by the electronic and steric effects of the existing substituents.
Late-stage functionalization of complex pyridines through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been demonstrated as a powerful tool. nih.gov While "this compound" is already fluorinated, this methodology could be applied to its non-fluorinated precursors.
The development of methods for the direct diarylation of pyridines using a transient activator strategy with palladium catalysis offers another avenue for functionalization. nih.gov The in-situ generated N-methylpyridinium salt can be arylated at both the 2- and 6-positions. Given the substitution pattern of the target molecule, functionalization would likely be directed to the available C-H positions.
Transition-metal catalyzed C-H functionalization with fluorinated building blocks is a rapidly evolving field. rsc.org This could allow for the introduction of fluorinated moieties at the C-4 or C-5 positions of "this compound," further expanding its chemical space.
Halogen Dance Reactions and Regioselectivity
The halogen dance reaction is an intriguing isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.org This reaction is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. For "this compound," a halogen dance could potentially lead to the migration of the bromine atom.
The regioselectivity of the halogen dance on pyridines is influenced by several factors, including the nature of the base, the solvent, the temperature, and the substitution pattern of the pyridine ring. nih.govresearchgate.net In the case of 2,3-dihalopyridines, it has been shown that at low temperatures, deprotonation at the 4-position is favored, leading to the kinetic product. At higher temperatures, the halogen dance can occur, leading to the thermodynamically more stable product. nih.gov
For "this compound," treatment with a strong base like lithium diisopropylamide (LDA) at low temperature could lead to deprotonation at the C-4 position. Subsequent warming could then initiate the halogen dance, potentially moving the bromine atom to the C-4 or C-5 position. The directing effect of the methoxy (B1213986) and fluoro groups would play a significant role in determining the final position of the bromine atom. The use of catalytic amounts of potassium hexamethyldisilazide (KHMDS) has been shown to dramatically enhance the rate of halogen dance reactions on bromoarenes. researchgate.net
The table below illustrates the general principle of the halogen dance on a substituted bromopyridine.
| Starting Material | Reagents | Key Intermediate | Product of Halogen Dance |
| 3-Bromopyridine (B30812) derivative | LDA, THF, low temp. | 4-Lithio-3-bromopyridine | 4-Bromopyridine derivative |
This table illustrates a generalized halogen dance reaction on a pyridine system.
Transformations of the Methoxy Group
The methoxy group at the 3-position of "this compound" is a key functional handle that can be transformed into a hydroxyl group through demethylation. This transformation is valuable as it unmasks a phenolic functionality that can be used for further synthetic modifications.
Chemoselective demethylation of methoxypyridines in the presence of other sensitive functional groups can be achieved using specific reagents. One such reagent is L-selectride (lithium tri-sec-butylborohydride). elsevierpure.comgoogle.com It has been shown that L-selectride can selectively demethylate methoxypyridines over anisoles, highlighting its utility for substrates containing both pyridine and benzene rings. elsevierpure.com The reaction typically proceeds by nucleophilic attack of the hydride on the methyl group of the methoxy ether. The regioselectivity of demethylation with L-selectride can be influenced by the coordination of the lithium ion to nearby functional groups. nih.gov
Another common reagent for demethylation is boron tribromide (BBr3). researchgate.net This powerful Lewis acid can effectively cleave aryl methyl ethers, although it is less selective than L-selectride and may affect other functional groups in the molecule.
| Reagent | General Conditions | Selectivity |
| L-Selectride | THF, reflux | High for methoxypyridines over anisoles |
| Boron Tribromide (BBr3) | Dichloromethane (B109758), low temp. to r.t. | Strong, less selective |
This table provides a general comparison of demethylation reagents.
Applications and Advanced Research Directions
2-Bromo-6-fluoro-3-methoxypyridine as a Key Intermediate in Complex Molecule Synthesis
This compound has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic substitution-directing fluorine atom, and a methoxy (B1213986) group, allows for a wide range of chemical transformations. This trifunctionalized pyridine (B92270) core serves as a linchpin for the assembly of diverse heterocyclic systems and as a precursor to advanced pharmaceutical intermediates.
Building Block for Heterocyclic Systems
The inherent reactivity of the pyridine ring, coupled with the specific functional groups of this compound, makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic compounds. The bromine atom at the 2-position is particularly susceptible to displacement via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, thereby expanding the molecular diversity of the resulting products.
Furthermore, the fluorine atom at the 6-position can be displaced by strong nucleophiles, offering another avenue for functionalization. The methoxy group at the 3-position can also be a site for chemical modification, for instance, through demethylation to reveal a hydroxyl group, which can then be used for further derivatization. This multi-faceted reactivity allows for the strategic and sequential introduction of different functionalities, leading to the construction of intricate heterocyclic frameworks that are often found in biologically active molecules. For example, the pyridine core is a common motif in many natural products and pharmaceuticals, and the ability to selectively functionalize it at multiple positions is of paramount importance in the synthesis of analogs with improved properties.
Precursor for Advanced Pharmaceutical Intermediates
The structural motifs accessible from this compound are highly relevant to the pharmaceutical industry. Pyridine and its derivatives are integral components of numerous approved drugs, exhibiting a wide range of therapeutic activities. The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring of this compound provides a template for the synthesis of advanced pharmaceutical intermediates.
Synthetic Utility in Medicinal Chemistry Research
The application of this compound extends beyond its role as a simple building block. Its unique electronic and steric properties make it a valuable tool in the design and synthesis of novel bioactive compounds and in the development of innovative strategies for drug discovery.
Design and Synthesis of Pyridine-Based Bioactive Compounds
The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to fine-tune its properties through substitution is crucial for optimizing biological activity. This compound offers a unique combination of substituents that can be leveraged in the design of new pyridine-based bioactive compounds.
The electron-withdrawing nature of the fluorine and bromine atoms can influence the pKa of the pyridine nitrogen, which can in turn affect the compound's solubility, membrane permeability, and interaction with biological targets. The methoxy group can serve as a hydrogen bond acceptor and can also be metabolized to a hydroxyl group, potentially leading to the formation of active metabolites. Researchers can exploit these properties to design molecules with specific pharmacological profiles. For example, by replacing a hydrogen atom with a fluorine atom, medicinal chemists can often improve a compound's metabolic stability and potency. The bromine atom provides a handle for introducing a variety of substituents through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Strategies for Late-Stage Functionalization in Drug Discovery
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach allows for the rapid diversification of lead compounds and the optimization of their properties without the need for de novo synthesis. The development of LSF methodologies, particularly C-H functionalization, has revolutionized the field of organic synthesis. nih.gov Over the past decade, medicinal chemists have begun to implement LSF strategies into their drug discovery programs, allowing for the drug discovery process to become more efficient. nih.gov
This compound is well-suited for LSF strategies. The bromine atom can be used as a directing group for C-H activation at the adjacent positions of the pyridine ring, enabling the introduction of new substituents with high regioselectivity. The fluorine atom can also influence the reactivity of the pyridine ring, making certain C-H bonds more susceptible to functionalization. This allows for the selective modification of the molecule at a late stage, providing a powerful tool for optimizing the properties of a drug candidate.
Potential in Agrochemical Research and Material Science
The utility of this compound is not limited to the pharmaceutical industry. Its unique chemical properties also make it a promising candidate for applications in agrochemical research and material science.
In agrochemical research, fluorinated and halogenated pyridines are known to exhibit a variety of biological activities, including herbicidal, fungicidal, and insecticidal properties. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. The bromine atom can be used to introduce different toxophores, while the fluorine and methoxy groups can be used to fine-tune the compound's physical and chemical properties, such as its solubility, volatility, and persistence in the environment.
In material science, pyridine-containing polymers and organic materials have attracted significant attention due to their interesting electronic and optical properties. The ability to functionalize this compound at multiple positions opens up possibilities for the synthesis of novel monomers and polymers with tailored properties. For example, the bromine atom can be used as a site for polymerization, while the fluorine and methoxy groups can be used to modify the polymer's solubility, thermal stability, and electronic properties. These materials could find applications in a variety of fields, including organic light-emitting diodes (OLEDs), solar cells, and sensors.
Computational Chemistry in Predicting and Understanding Pyridine Reactivity
Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of pyridine reactivity. By modeling molecular structures and simulating reaction dynamics, researchers can gain insights that are often difficult to obtain through experimental methods alone. These computational approaches allow for the prediction of reaction outcomes, the investigation of reaction mechanisms, and the rational design of new synthetic methodologies.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of halogenated pyridines, DFT studies are instrumental in understanding how the type and position of substituents influence the molecule's reactivity.
While specific DFT studies on this compound are not extensively available in the current literature, research on analogous compounds provides significant insights. For instance, DFT studies on 2-chloro-6-methoxypyridine (B123196) have been used to perform complete vibrational assignments of the fundamental modes of the compound, with theoretical frequencies showing good agreement with experimental FTIR and FT-Raman data ucl.ac.uk. Such studies also analyze the influence of bulky halogen atoms and methoxy groups on the spectral characteristics of the pyridine ring ucl.ac.uk.
Furthermore, DFT calculations have been employed to evaluate the reactivity of substituted porphyrins towards nucleophilic substitution, demonstrating how the electronic nature of substituents affects the molecule's electronic structure and, consequently, its reactivity researchgate.net. These principles are directly applicable to understanding the reactivity of polysubstituted pyridines like this compound. Computational studies on the halogenation of pyridines have also utilized DFT to elucidate reaction pathways, such as the SNAr mechanism, and to understand the factors influencing reactivity and regioselectivity rsc.org.
A synergistic approach combining DFT with Molecular Dynamics (MD) has been used to investigate the chemisorption of pyridine molecules on surfaces like copper iodide, revealing how pyridine can act as both a charge donor and acceptor rsc.org. This highlights the versatility of DFT in understanding interactions at a molecular level rsc.org.
Molecular Dynamics Simulations for Reaction Pathways
Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering a dynamic perspective on reaction pathways. Reactive force field (ReaxFF) MD simulations, in particular, can model the breaking and forming of bonds, making them suitable for investigating complex reaction mechanisms.
MD simulations have been applied to study the pyrolysis and combustion of pyridine, revealing the initial steps of its decomposition researchgate.net. These simulations show that at the onset of pyrolysis, C-H bond fission leads to the formation of H and pyridyl radicals, initiating a chain reaction that produces H₂, C₂H₂, and HCN researchgate.net. Such studies provide detailed chemical reaction pathways under various conditions of temperature and pressure researchgate.net.
In the context of pyridine oxidation, MD simulations have shown that an increase in temperature promotes combustion, with the initial reaction being either unimolecular C-H bond fission or a bimolecular reaction with O₂ to form a pyridyl radical researchgate.net. These simulations can also be used to explore the effects of external factors, such as electric fields, on the reaction pathways and product distribution during pyridine combustion ucl.ac.ukucl.ac.uk.
A combined MD and DFT approach has been used to study the interaction of pyridine molecules with a γ-CuI(111) surface. These simulations identified a combination of noncovalent Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding interactions as key to the surface binding of pyridine molecules rsc.org. While specific MD simulations for the reaction pathways of this compound are not readily found in the literature, these examples demonstrate the power of MD simulations in elucidating the complex reaction dynamics of pyridines.
Emerging Trends and Future Perspectives in Halogenated Pyridine Chemistry
The field of halogenated pyridine chemistry is continually evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. Current research is focused on several key areas that promise to shape the future of this important branch of organic chemistry.
Development of Novel Catalytic Systems
The development of innovative catalytic systems is at the forefront of modern synthetic chemistry, enabling reactions that were previously challenging or inefficient. In pyridine chemistry, this includes the use of various catalytic methods to achieve specific transformations.
Recent advancements have seen the application of heterogeneous and homogeneous catalytic systems, including acidic and basic catalysts, nanocatalysts, ionic liquids, and transition metal catalysts, for the synthesis of pyridine derivatives researchgate.net. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing 2,4,6-triarylsubstituted symmetrical pyridines rsc.orgnih.gov. Cobalt(II)-catalyzed reactions have also been employed for the synthesis of various substituted pyridines from alcohols researchgate.net.
Furthermore, magnetic nanoparticles have been utilized as recoverable catalysts in multicomponent reactions for pyridine synthesis, offering advantages in terms of high surface-to-volume ratios and ease of separation nih.gov. Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer has been demonstrated as an energy-efficient method for producing piperidines under ambient conditions acs.org. The development of metal-free catalytic systems is also gaining traction, with reports of pyridine synthesis from cyclopropylamides and alkynes under metal-free conditions acs.org.
Sustainable and Green Synthesis Methodologies
There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of halogenated pyridines. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has been recognized as a green chemistry tool, offering advantages such as shorter reaction times, higher yields, and purer products in the synthesis of pyridine derivatives nih.govacs.org. One-pot multicomponent reactions, often performed under microwave irradiation, provide an efficient and atom-economical route to highly functionalized pyridines nih.govacs.org.
The use of green solvents and catalysts is another key aspect of sustainable synthesis. For example, some functionalized pyridines can be used in biphasic systems, allowing for easy separation and recycling of the solvent biosynce.com. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been achieved through the C-H functionalization of pyridine N-oxides, representing a more environmentally benign approach rsc.org. Iron-catalyzed cyclization reactions have also been highlighted as a green method due to the use of an inexpensive and non-toxic catalyst rsc.orgnih.gov.
Expanding Scope of Reactivity and Selectivity
A major goal in contemporary organic synthesis is to expand the repertoire of chemical reactions and to achieve high levels of selectivity. In the context of halogenated pyridines, this involves developing methods for the precise functionalization of the pyridine ring.
Significant progress has been made in the regioselective C-H functionalization of pyridines, which allows for the direct introduction of functional groups without the need for pre-functionalized starting materials rsc.org. Strategies have been developed for the selective functionalization of the ortho-, meta-, and para-positions of the pyridine ring researchgate.netdigitellinc.comdigitellinc.comnih.gov. Dearomatization strategies have emerged as a key approach for achieving meta-selective C-H functionalization, a particularly challenging transformation nih.gov.
Q & A
Q. Basic
- ¹H/¹³C NMR :
- The methoxy group (-OCH₃) appears as a singlet at ~3.9 ppm in ¹H NMR.
- Fluorine coupling splits adjacent protons (e.g., H-5) into doublets in ¹H NMR, while ¹³C NMR shows deshielded carbons near electronegative substituents .
- Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 205.99 (C₆H₅BrFNO) with fragmentation patterns indicating loss of Br (≈79.9 Da) or OCH₃ (≈31 Da) .
- FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1250 cm⁻¹) confirm substituent positions .
What strategies ensure regioselective functionalization of this compound in cross-coupling reactions?
Q. Advanced
- Suzuki-Miyaura Coupling : The bromine at position 2 is highly reactive toward palladium catalysts. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water at 80°C. The methoxy group at position 3 stabilizes intermediates via resonance, while fluorine at position 6 minimizes steric hindrance .
- Buchwald-Hartwig Amination : For introducing amines, employ t-BuXPhos/Pd₂(dba)₃ to selectively target the bromine site without displacing fluorine .
- Challenges : Competing dehalogenation may occur under harsh conditions; optimize catalyst loading and temperature .
How do the electronic effects of fluorine and methoxy groups influence the pyridine ring’s reactivity?
Q. Advanced
- Fluorine (Position 6) : Strong electron-withdrawing effect via σ-withdrawal, deactivating the ring and directing electrophiles to meta/para positions. Stabilizes intermediates in SNAr reactions .
- Methoxy (Position 3) : Electron-donating via resonance, activating the ring toward electrophilic substitution at positions 2 and 4. Competes with fluorine’s deactivation, requiring careful optimization in multi-step syntheses .
- Synergistic Effects : The combined electronic profile enables selective transformations, such as iodination at position 4 under controlled nitration conditions .
What challenges arise in analyzing intermediates during multi-step syntheses involving this compound?
Q. Advanced
- Byproduct Formation : Trace dehalogenation (e.g., Br → H) may occur during coupling reactions. Use LC-MS with reverse-phase columns (C18) to detect low-abundance impurities .
- Purification : Similar polarities of intermediates complicate isolation. Employ gradient elution in flash chromatography (hexane:EtOAc 10:1 to 3:1) .
- Stability : The compound is hygroscopic; store under inert atmosphere (Ar/N₂) at 4°C to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
